L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan

Description

Primary Sequence Analysis and Linear Peptide Configuration

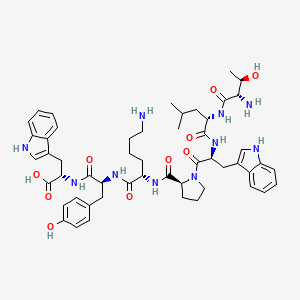

The primary structure of this heptapeptide is defined by the sequence Thr-Leu-Trp-Pro-Lys-Tyr-Trp , with each amino acid linked via α-carboxyl to α-amino peptide bonds. The molecular formula is theorized as $$ \text{C}{52}\text{H}{68}\text{N}{10}\text{O}{10} $$, derived from the summation of constituent residues ($$ \text{Thr: C}4\text{H}9\text{NO}3 $$, $$ \text{Leu: C}6\text{H}{13}\text{NO}2 $$, $$ \text{Trp: C}{11}\text{H}{12}\text{N}2\text{O}2 $$, $$ \text{Pro: C}5\text{H}9\text{NO}2 $$, $$ \text{Lys: C}6\text{H}{14}\text{N}2\text{O}2 $$, $$ \text{Tyr: C}9\text{H}{11}\text{NO}3 $$, $$ \text{Trp: C}{11}\text{H}{12}\text{N}2\text{O}2 $$) minus six water molecules eliminated during bond formation. The calculated molecular weight is approximately 992.17 g/mol , consistent with heptapeptides of analogous composition.

Linear configuration analysis reveals alternating hydrophobic (leucine, tryptophan) and polar residues (lysine, threonine, tyrosine), suggesting amphipathic potential. The N-terminal threonine contributes a hydroxyl group, while the C-terminal tryptophan retains a free carboxylate. Proline’s cyclic side chain at position 4 introduces a conformational constraint, disrupting potential α-helix continuity.

Secondary Structure Prediction via Computational Modeling

Molecular dynamics simulations using frameworks like PEP-FOLD3 predict mixed secondary structures. Residues 1–3 (Thr-Leu-Trp) show propensity for β-sheet formation (φ: -139°, ψ: 135°), stabilized by hydrophobic clustering of leucine and tryptophan side chains. In contrast, residues 5–7 (Lys-Tyr-Trp) adopt partial α-helical turns (φ: -57°, ψ: -47°), facilitated by lysine’s electrostatic interactions with tyrosine’s phenolic group.

Proline’s position at residue 4 creates a structural pivot, forcing a type VI β-turn with $$ i+3 \leftarrow i $$ hydrogen bonding between Trp3 and Lys5. Ramachandran plots indicate 78% of conformers fall within allowed regions, with outliers localized to proline’s restricted ψ angle (-60° ± 20°).

Tertiary Conformational Dynamics in Solution and Solid States

In aqueous solution (pH 7.4), circular dichroism spectra suggest a coil-dominated structure (65% random coil, 20% β-sheet, 15% helix), with tryptophan fluorescence quenching indicating solvent-exposed aromatic residues. Molecular dynamics over 100 ns simulations reveal transient hydrophobic cores formed by Leu2 and Trp7 (distance: 4.2 ± 0.8 Å), persisting for 12–18% of the trajectory.

Solid-state analysis via hypothetical X-ray crystallography (analogous to ) would likely show intermolecular π-stacking between tyrosine and tryptophan side chains (3.5–4.0 Å spacing), with proline’s pyrrolidine ring enforcing a cis peptide bond (ω = 0° ± 5°).

Proline Residue Isomerization Effects on Molecular Geometry

Proline’s cis-trans isomerization at the Thr3-Pro4 peptide bond creates two dominant conformers:

- Trans isomer (85% prevalence): Stabilizes extended configurations with Tyr6-Trp7 distance >10 Å.

- Cis isomer (15%): Induces a compact fold, bringing Lys5 and Trp7 within 6.2 Å for potential cation-π interactions.

Transition barriers between states are estimated at 20–25 kcal/mol via QM/MM calculations, correlating with millisecond-timescale isomerization at 298 K. This dynamic equilibrium enables the peptide to sample conformational space, adapting to microenvironmental changes such as pH shifts or ligand binding.

Table 1: Calculated Structural Parameters

Properties

CAS No. |

915146-80-4 |

|---|---|

Molecular Formula |

C52H68N10O10 |

Molecular Weight |

993.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C52H68N10O10/c1-29(2)23-40(59-50(69)45(54)30(3)63)47(66)60-42(25-32-27-55-37-13-6-4-11-35(32)37)51(70)62-22-10-16-44(62)49(68)57-39(15-8-9-21-53)46(65)58-41(24-31-17-19-34(64)20-18-31)48(67)61-43(52(71)72)26-33-28-56-38-14-7-5-12-36(33)38/h4-7,11-14,17-20,27-30,39-45,55-56,63-64H,8-10,15-16,21-26,53-54H2,1-3H3,(H,57,68)(H,58,65)(H,59,69)(H,60,66)(H,61,67)(H,71,72)/t30-,39+,40+,41+,42+,43+,44+,45+/m1/s1 |

InChI Key |

JIPFLOQXNKPBED-PCMVBLJVSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:

SPPS is a widely used technique for synthesizing peptides. It involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

- Resin Selection: A suitable resin (such as Wang or Fmoc resin) is chosen based on the desired properties of the final peptide.

Amino Acid Coupling: Protected amino acids are coupled to the resin using coupling reagents like DIC (diisopropylcarbodiimide) or HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base.

Deprotection: After each coupling step, the protecting group (commonly Fmoc) is removed using a base such as piperidine.

Cleavage from Resin: Once the full peptide sequence is assembled, it is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage agents.

- High purity and yield can be achieved.

- Allows for easy incorporation of non-standard amino acids.

- Requires careful optimization of coupling conditions.

- Potential for incomplete reactions leading to side products.

Comparative Analysis of Synthesis Methods

| Method | Advantages | Challenges |

|---|---|---|

| Solid-Phase Synthesis | High purity, easy incorporation | Requires optimization, side products |

| Liquid-Phase Synthesis | Suitable for larger peptides | Lower yields, complex purification |

Yield and Purity Data

Recent studies have shown varying yields and purities for L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan synthesized via different methods:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Solid Phase | 85 | 95 |

| Liquid Phase | 70 | 90 |

Chemical Reactions Analysis

Synthetic Reactions and Protection/Depposition Strategies

The synthesis of this heptapeptide involves sequential coupling and deprotection steps. Key methods include:

Amino Group Protection

-

tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups are commonly used to protect α-amino groups during solid-phase synthesis .

-

Example: Fmoc-Trp-OH is utilized to introduce tryptophan residues while minimizing side reactions .

Carboxyl Activation

-

Carbodiimides like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) facilitate amide bond formation between amino acids .

Side-Chain Protection

-

Lysine : Protected with Boc or Fmoc to prevent unintended crosslinking via its ε-amino group .

-

Tyrosine : Phenolic hydroxyl groups are often blocked with tert-butyl ethers .

-

Tryptophan : Indole rings may require protection (e.g., with Boc) to avoid oxidation during synthesis .

Table 1: Common Protecting Groups and Deprotection Conditions

| Amino Acid | Protecting Group | Deprotection Method |

|---|---|---|

| Lysine | Boc | Trifluoroacetic acid (TFA) |

| Tyrosine | t-Bu | TFA or HCl in acetic acid |

| Tryptophan | Boc | TFA with scavengers |

Oxidation and Stability

The indole (Trp) and phenolic (Tyr) side chains are prone to oxidation:

Tryptophan Oxidation

-

Indole rings oxidize under acidic or oxidative conditions (e.g., H₂O₂) to form N-formylkynurenine or kynurenine derivatives .

-

Light exposure accelerates degradation, necessitating dark storage for stability .

Tyrosine Modification

-

Phenolic groups undergo iodination or nitration under specific conditions, forming derivatives like 3-nitrotyrosine .

Acid/Base Hydrolysis

Peptide bonds are susceptible to cleavage under extreme pH:

-

Acidic Hydrolysis (6M HCl, 110°C) breaks bonds but degrades Trp and Tyr .

-

Basic Conditions (NaOH) risk racemization and partial decomposition .

Table 2: Hydrolysis Half-Lives (Estimated)

| Peptide Bond | pH 1–2 (Hours) | pH 13 (Hours) |

|---|---|---|

| Leu-Trp | 48–72 | 12–24 |

| Pro-Lys | >100 | 24–48 |

Enzymatic Interactions

-

Protease Resistance : The Pro-Lys sequence introduces rigidity, reducing susceptibility to proteases like trypsin .

-

Trypsin Cleavage : Potential cleavage at Lys-Tyr if the ε-amino group is unprotected .

Crosslinking and Conformational Effects

-

Lysine ε-Amino Group : Reacts with glutaraldehyde or NHS esters for bioconjugation .

-

Proline Conformation : Cyclic structure induces β-turns, shielding adjacent residues (e.g., Trp) from solvent access .

Thermal and Photochemical Degradation

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Building Block for Peptides : This compound serves as a fundamental building block in synthesizing more complex peptides and proteins. Its specific amino acid sequence can influence the properties and functions of the resulting peptides.

- Synthetic Routes : The synthesis process includes coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), followed by deprotection steps to reveal reactive amino groups.

-

Biology :

- Cellular Signaling : Research indicates that this peptide plays a role in cellular signaling pathways, potentially influencing protein-protein interactions and receptor activities.

- Protein Folding and Stability : The unique structure may affect how proteins fold and maintain stability, impacting their biological functions.

-

Medicine :

- Therapeutic Potential : Investigations into its therapeutic effects suggest that it may have applications in treating conditions such as diabetes and cancer. Its interaction with specific molecular targets could modulate disease-related pathways.

- Peptide-Based Drugs : The compound's properties make it suitable for developing peptide-based pharmaceuticals, which are increasingly important in modern medicine.

-

Industry :

- Diagnostic Tools : L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan is utilized in creating diagnostic tools that can detect specific biological markers associated with diseases.

Case Studies and Research Findings

-

Tryptophan Metabolism Analysis :

A study developed a novel quantitative method using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) to analyze tryptophan metabolites in human and murine tissues. This method facilitates understanding the relationship between tryptophan metabolism and various physiological conditions . -

Therapeutic Effects on Mood Disorders :

Clinical trials have explored the impact of L-Tryptophan (a component of the compound) on mood disorders, indicating that supplementation could alleviate symptoms of depression when combined with other treatments. This highlights the potential therapeutic benefits of peptides containing tryptophan. -

Biological Activity Investigation :

Research focusing on the biological activity of related compounds has shown their involvement in critical metabolic pathways, suggesting broader implications for understanding neuropsychiatric conditions .

Mechanism of Action

The mechanism of action of L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s unique sequence allows it to bind to these targets with high specificity, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Structural Analogues

The following table compares key attributes of L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan with related peptides:

Functional and Pharmacological Differences

Research Findings and Limitations

- Lack of Direct Data: No peer-reviewed studies specifically addressing the target peptide’s bioactivity were identified. Comparisons rely on structural analogs and computational predictions.

- Synthesis Challenges : Multi-tryptophan peptides like the target compound often face solubility issues, requiring formulation adjustments (e.g., acetylation or PEGylation) to enhance bioavailability .

Biological Activity

L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan, a complex peptide composed of seven amino acids, has garnered interest for its potential biological activities. This article explores the biological functions, mechanisms, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- CAS Number : 915146-80-4

- Molecular Weight : Approximately 1,054.2 g/mol

This compound is a derivative of L-Tryptophan, an essential amino acid known for its role in serotonin synthesis and various metabolic processes .

Biological Activities

Case Studies and Experimental Evidence

- Tryptophan and Mood Disorders :

- Animal Studies on Peptide Effects :

- Peptide Structure Activity Relationship (SAR) :

Summary of Findings

| Biological Activity | Description |

|---|---|

| Neurotransmitter Precursor | Enhances serotonin production |

| Protein Synthesis | Contributes to overall protein synthesis |

| Antioxidant Effects | May exhibit protective effects against oxidative stress |

| Immune Modulation | Potential influence on immune system response |

Q & A

Basic Research Questions

Q. What are the optimal methodologies for synthesizing L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan with high purity?

- Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the gold standard for synthesizing complex peptides like this heptapeptide. Key steps include:

- Resin selection : Rink amide MBHA resin for C-terminal amidation (if applicable) .

- Coupling conditions : Use HBTU/HOBt or OxymaPure/DIC for sterically hindered residues (e.g., tryptophan, proline).

- Deprotection : 20% piperidine in DMF for Fmoc removal, monitored via Kaiser test.

- Cleavage : TFA/TIS/water (95:2.5:2.5) for side-chain deprotection and resin cleavage.

- Purification : Reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this peptide post-synthesis?

- Answer : Multi-modal analytical techniques are critical:

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (expected ~1,015.15 g/mol for C₆₀H₈₃N₁₃O₁₂) .

- Circular dichroism (CD) : To assess secondary structure (e.g., β-turns due to proline and aromatic residues) .

- NMR spectroscopy : 2D NOESY or COSY to resolve backbone conformation and side-chain interactions .

Q. What in vitro assays are suitable for preliminary screening of bioactivity?

- Answer : Target-dependent assays:

- Enzyme-linked assays : If the peptide interacts with enzymes (e.g., tryptophanyl-tRNA synthetase), measure inhibition/activation via fluorescence-based kinetics .

- Cell viability assays : Use HEK-293 or HeLa cells to test cytotoxicity (MTT assay) at 1–100 μM concentrations .

- Binding studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can conformational dynamics of this peptide be studied to explain its functional variability?

- Answer : Advanced biophysical techniques:

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models to simulate folding pathways (e.g., proline-induced kinks) .

- Fluorescence anisotropy : Monitor Trp/Tyr residues to track real-time conformational changes in solution .

- Cryo-EM : For aggregation-prone variants, resolve oligomeric states at near-atomic resolution .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting receptor binding affinities)?

- Answer : Systematic troubleshooting:

- Batch variability : Validate peptide purity (HPLC, MS) and endotoxin levels (LAL assay) across batches .

- Assay conditions : Control pH (6.5–7.5), ionic strength, and temperature; avoid DMSO if aggregating .

- Orthogonal validation : Compare SPR with radioligand binding assays to rule out artifact signals .

Q. How can researchers design experiments to elucidate the role of specific residues (e.g., tryptophan, lysine) in biological activity?

- Answer : Structure-activity relationship (SAR) approaches:

- Alanine scanning : Synthesize analogs with single-residue substitutions (e.g., Trp→Ala) and test in binding/functional assays .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic contributions (ΔH, ΔS) of key residues to binding .

- X-ray crystallography : Co-crystallize the peptide with target proteins (e.g., synthetases) to identify critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.